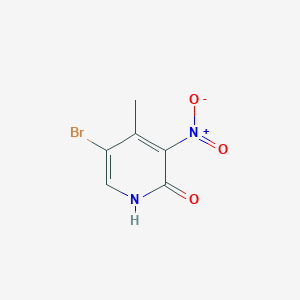

5-Bromo-4-methyl-3-nitropyridin-2(1H)-one

Vue d'ensemble

Description

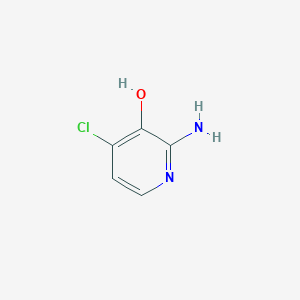

The compound of interest, 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one, is a brominated and nitrated pyridinone derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated and nitrated pyridine and pyrimidine derivatives, which can be used to infer certain properties and reactions of the compound .

Synthesis Analysis

The synthesis of similar compounds, such as 5-Bromo-2-nitropyridine, involves the oxidation of the corresponding amine. This transformation can be challenging, as it may show low conversion and high impurity content. However, with the development of robust reaction conditions and appropriate safety boundaries, a reproducible and safe protocol for large-scale production can be achieved . This suggests that the synthesis of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one could potentially follow a similar pathway, with careful consideration of reaction conditions and safety.

Molecular Structure Analysis

The molecular structure of brominated and nitrated pyridine derivatives has been studied using density functional theory (DFT) calculations. For instance, the equilibrium geometry, vibrational frequencies, and potential energy distribution of 5-bromo-2-nitropyridine have been calculated and compared with experimental FT-Raman and FT-IR spectral data . Similarly, the molecular structure and vibrational characteristics of 2-Amino-3-bromo-5-nitropyridine have been investigated, revealing details about the molecule's stability and charge delocalization through Natural Bond Orbital (NBO) analysis . These studies provide a framework for understanding the molecular structure of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one.

Chemical Reactions Analysis

Brominated and nitrated pyrimidine derivatives undergo various chemical reactions. For example, bromination followed by dehydrobromination of certain dihydropyrimidinones can yield pyrimidinones or their mixtures with tetrahydropyrimidinones . Additionally, a one-pot nitrodebromination and methyl bi-functionalization reaction has been reported for bromomethylpyrimidines, indicating the potential for complex transformations involving brominated and nitrated compounds . These reactions could be relevant to the chemical behavior of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and nitrated pyridine derivatives can be inferred from spectroscopic and computational studies. The vibrational assignments, infrared intensities, and Raman scattering activities provide insights into the compound's behavior under various conditions . Quantum mechanical calculations, including HOMO-LUMO energies and various chemical indices, help predict the biological activity and NLO behavior of these molecules . The thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, have also been studied, which are crucial for understanding the stability and reactivity of the compound .

Applications De Recherche Scientifique

Large Scale Synthesis and Safety Considerations

5-Bromo-4-methyl-3-nitropyridin-2(1H)-one derivatives are used in large-scale synthesis processes. For instance, 5-Bromo-2-nitropyridine, a compound related to 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one, has been prepared from the corresponding amine via hydrogen peroxide oxidation. This synthesis process highlighted issues such as low conversion rates, high impurity content, and a lack of reproducibility in lab trials. However, through safety studies and robust reaction conditions, a reproducible and safe protocol was developed for large-scale production (Agosti et al., 2017).

Synthesis of Intermediates for Pharmaceutical Applications

The compound 1-methyl-3-(5-nitropyridin-2-yl) urea, a derivative of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one, serves as an important intermediate in the synthesis of small molecule anticancer drugs. A high yield synthesis method for this compound has been established, showing its significance in the pharmaceutical industry (Zhang et al., 2019).

Ultrasound-assisted Improvement of Drug Solubility

In an effort to address the challenge of low aqueous solubility of drug-like compounds, 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one was used in a study to enhance solubility. By preparing a series of amine salts of this compound using ultrasound irradiation, the study demonstrated a significant reduction in reaction times and the use of renewable solvents, providing a novel template protocol for forming salts of poorly soluble compounds (Machado et al., 2013).

Computational and Spectroscopy Studies

Computational and spectroscopic techniques have been applied to study derivatives of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one. For instance, computational calculations were conducted on 5-bromo-3-nitropyridine-2-carbonitrile to understand its molecular structure and energy. These studies provide insights into the electron density, organic reactive sites, and reactivity of the molecule, highlighting its potential in various applications (Arulaabaranam et al., 2021). Additionally, Fourier transform Raman and infrared spectroscopy were employed to study the vibrational spectra of 5-bromo-2-nitropyridine, contributing to the understanding of the molecule's properties (Sundaraganesan et al., 2005).

Safety And Hazards

Orientations Futures

The future directions for the research and application of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one could involve its use in the synthesis of various pharmaceutical products. Given its ability to be converted into various derivatives, it could also be explored for potential applications in other areas of the chemical industry .

Propriétés

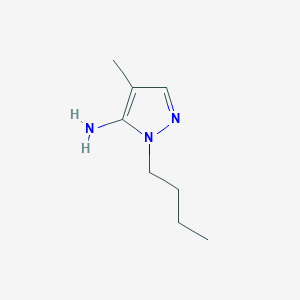

IUPAC Name |

5-bromo-4-methyl-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-3-4(7)2-8-6(10)5(3)9(11)12/h2H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPNHVCGSASGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617174 | |

| Record name | 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-methyl-3-nitropyridin-2(1H)-one | |

CAS RN |

228410-90-0 | |

| Record name | 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)